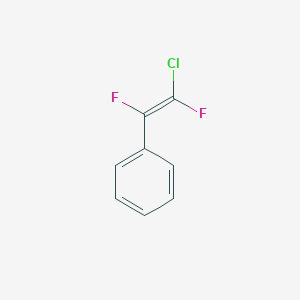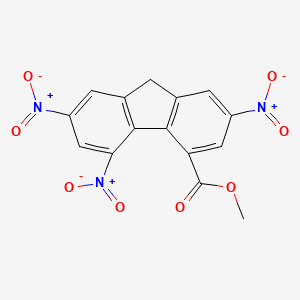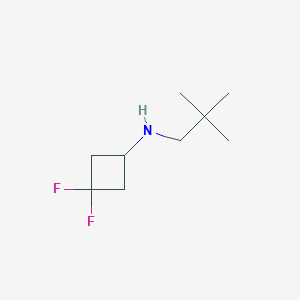
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with two fluorine atoms and an amine group attached to a 2,2-dimethylpropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a difluorocyclobutanone derivative in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran or dichloromethane, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to scale up the production process. These methods allow for precise control over reaction parameters and efficient production of the desired compound.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar structure but lacks the difluorocyclobutane ring.
N,N-Dimethylaniline: Contains a dimethylamino group attached to a phenyl ring, differing in both structure and reactivity.
Uniqueness
N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine is unique due to the presence of the difluorocyclobutane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C9H17F2N |
|---|---|
分子量 |
177.23 g/mol |
IUPAC名 |
N-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C9H17F2N/c1-8(2,3)6-12-7-4-9(10,11)5-7/h7,12H,4-6H2,1-3H3 |
InChIキー |
TWQULZUPRVJOIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNC1CC(C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



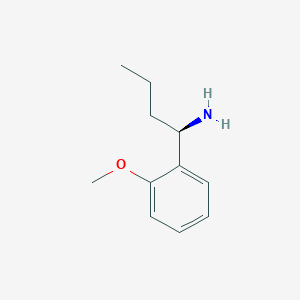
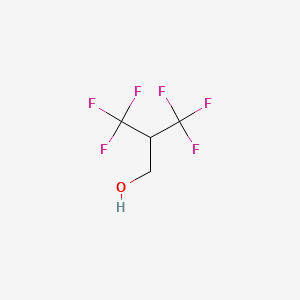
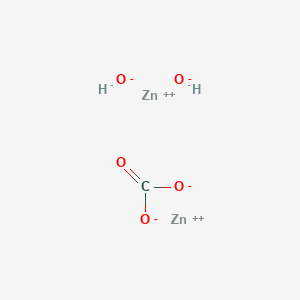
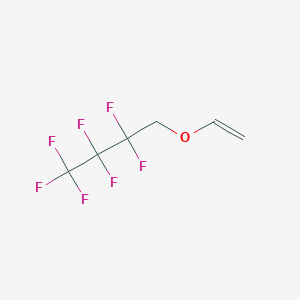
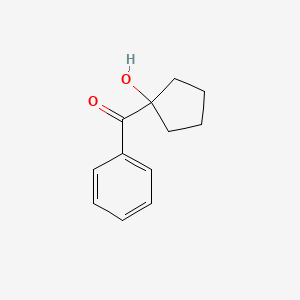


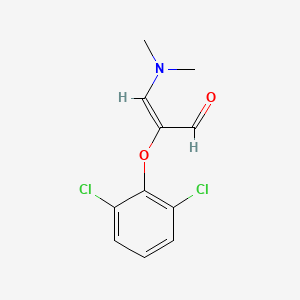

![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
